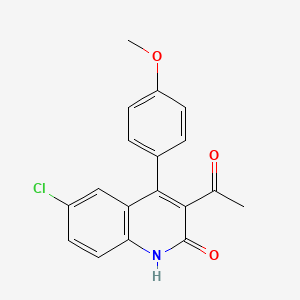

3-acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-acetyl-6-chloro-4-(4-methoxyphenyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-10(21)16-17(11-3-6-13(23-2)7-4-11)14-9-12(19)5-8-15(14)20-18(16)22/h3-9H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNGTHGDDCHQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206848 | |

| Record name | 3-Acetyl-6-chloro-4-(4-methoxyphenyl)-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283108-79-1 | |

| Record name | 3-Acetyl-6-chloro-4-(4-methoxyphenyl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-6-chloro-4-(4-methoxyphenyl)-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of quinolin-2(1H)-one derivatives typically involves:

- Starting from substituted 2-aminobenzophenones or related precursors,

- Condensation with β-dicarbonyl compounds such as ethyl acetoacetate,

- Followed by cyclization via Friedlander annulation or related ring closure methods,

- Functionalization at specific positions (e.g., acetylation, halogenation, aryl substitution).

This general strategy is adapted with variations to introduce the 6-chloro and 4-(4-methoxyphenyl) substituents and the 3-acetyl group in the target molecule.

Preparation via Friedlander Annulation and One-Pot Tandem Reactions

A highly efficient method involves a one-pot tandem Friedlander annulation combined with chemo-selective functionalization steps:

- Starting Materials: 2-amino-6-chlorobenzophenone derivatives and acetylacetone are used as key substrates.

- Catalysts: Calcium triflate (Ca(OTf)2) and tetrabutylammonium hexafluorophosphate (nBu4NPF6) serve as catalysts under solvent-free conditions.

- Reaction Conditions: Heating at 120 °C for 4–5 hours initiates the Friedlander annulation to form the quinoline core.

- Subsequent Michael Addition: Addition of chalcone derivatives (or equivalents bearing the 4-(4-methoxyphenyl) substituent) allows conjugate addition to the activated quinoline intermediate.

- Yields: This method consistently yields quinoline derivatives, including 3-acetyl substituted compounds, in good to excellent yields (typically 70% or higher).

This approach allows selective functionalization of the methyl groups on the quinoline ring and introduction of the 4-(4-methoxyphenyl) substituent through the chalcone or equivalent electrophile.

Stepwise Synthesis via Base-Catalyzed Condensation and Hydrazine Treatment

Another method involves a multi-step synthesis:

- Step 1: Commercially available 2-aminobenzophenones (including 6-chloro substituted variants) react with ethyl acetoacetate to afford methyl ketone intermediates.

- Step 2: Base-catalyzed condensation of these methyl ketones with aryl aldehydes bearing the 4-methoxyphenyl group yields α,β-unsaturated aryl ketones.

- Step 3: Treatment with hydrazine monohydrate converts these intermediates into pyrazoline derivatives.

- Step 4: Functionalization with reagents such as acetic anhydride introduces the acetyl group at the 3-position, completing the synthesis of the target quinolinone derivative.

Green Chemistry Approach Using Nickel Catalysis and Ethylene Glycol Medium

A more recent environmentally friendly synthesis employs:

- Catalyst System: Nickel acetate tetrahydrate with 2,2’-bipyridyl ligand.

- Base: Potassium tert-butoxide (KOtBu) and potassium carbonate in ethylene glycol solvent.

- Procedure: Sequential addition of substituted 2-amino benzhydrol, ethyl acetoacetate, and phenacyl bromide under heating at 100 °C leads to intermediate formation.

- Final Steps: Addition of appropriate acids and alcohols under controlled conditions yields functionalized quinolinones.

- Purification: The products are isolated by extraction and column chromatography with yields ranging from 68% to 81%.

This method provides a facile and greener alternative for synthesizing functionalized quinolinones including chloro and methoxyphenyl substituted derivatives.

Summary of Key Preparation Parameters

| Methodology | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| One-pot tandem Friedlander annulation | 2-amino-6-chlorobenzophenone, acetylacetone, Ca(OTf)2, nBu4NPF6, chalcones, 120 °C, solvent-free | ~70–92% | Efficient, chemo-selective, solvent-free |

| Stepwise base-catalyzed condensation | 2-aminobenzophenones, ethyl acetoacetate, aryl aldehydes, hydrazine monohydrate, acetic anhydride | Moderate to high | Modular, multi-step, versatile |

| Nickel-catalyzed green synthesis | Ni(OAc)2·4H2O, 2,2’-bipyridyl, KOtBu, K2CO3, ethylene glycol, phenacyl bromide, 100 °C | 68–81% | Environmentally friendly, mild conditions |

Research Findings and Analysis

- The one-pot tandem Friedlander annulation method is highly advantageous for synthesizing 3-acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one due to its operational simplicity and high yields. It also allows for easy variation of substituents on the quinoline ring by changing the chalcone or aldehyde component.

- The stepwise condensation and hydrazine treatment route provides a robust platform for preparing a wide range of quinolinone derivatives, with good control over functional group introduction, but requires more steps and purification.

- The nickel-catalyzed green synthesis offers an eco-friendly alternative that reduces hazardous solvents and reagents while maintaining good yields and product purity, aligning with sustainable chemistry goals.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Halogenated or alkylated quinolines.

Scientific Research Applications

Medicinal Chemistry

3-Acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one has been studied for its potential therapeutic effects. Research indicates that quinoline derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer activities. For instance:

- Anticancer Activity : Studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death). The specific mechanism often involves the modulation of cellular signaling pathways.

- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.

Organic Synthesis

This compound serves as a versatile scaffold in organic synthesis. Its structure allows for the introduction of various functional groups, facilitating the development of new chemical entities with desired properties. Applications include:

- Synthesis of Novel Compounds : Researchers utilize this quinoline derivative to synthesize more complex molecules that may have enhanced biological activities or novel properties.

Material Science

Due to its unique electronic properties, this compound is explored in material science for applications such as:

- Organic Light Emitting Diodes (OLEDs) : The compound’s ability to emit light when subjected to an electric current makes it suitable for use in OLED technology.

- Photovoltaic Cells : Its electronic properties may also be harnessed in the development of more efficient solar cells.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anticancer Mechanisms :

- Synthesis and Characterization :

- Material Applications :

Mechanism of Action

The mechanism by which 3-acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogues differ in substituents at positions 1, 3, 4, and 6, affecting molecular weight, lipophilicity, and electronic properties (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Methoxy vs. Halogenated Phenyl Groups : The 4-methoxyphenyl group in the target compound improves solubility compared to 3,4-difluorophenyl or unsubstituted phenyl analogues .

- Acetyl vs. Amino Groups: The acetyl group at position 3 (target) may stabilize keto-enol tautomerism, influencing binding affinity, whereas amino substituents (e.g., ) allow for hydrogen bonding or salt formation.

- Chlorine at Position 6 : Common in all listed chloro-derivatives; chlorine’s electron-withdrawing effect enhances electrophilic reactivity and metabolic stability.

Biological Activity

3-acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHClN\O

- Molecular Weight : 327.76 g/mol

- CAS Number : 1283108-79-1

The compound features a quinoline core substituted with an acetyl group, a chlorine atom, and a methoxyphenyl group, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from key research studies:

In one study, the compound exhibited significant cytotoxic effects on U-87 cells, with an IC50 value of 12.5 µM, indicating strong potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound possesses moderate antibacterial activity, particularly against gram-positive bacteria .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay:

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 90 |

At a concentration of 100 µg/mL, the compound exhibited a scavenging activity of 90%, indicating strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy in Vivo

In a preclinical study, the efficacy of the compound was tested in an animal model bearing U-87 xenografts. The treatment resulted in a significant reduction in tumor volume compared to control groups, affirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial effectiveness against clinical isolates of Staphylococcus aureus. The compound was found to inhibit growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. How can the molecular structure of 3-acetyl-6-chloro-4-(4-methoxyphenyl)quinolin-2(1H)-one be confirmed experimentally?

- Methodological Answer : The structure can be confirmed using a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : and NMR identify proton and carbon environments, with characteristic peaks for the acetyl group (~2.5 ppm for CH), methoxy substituent (~3.8 ppm), and aromatic protons (6.5–8.5 ppm) .

- FT-IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm, C-Cl stretch at ~750 cm) .

- X-ray Crystallography : Resolve bond lengths, angles, and torsion angles. For example, similar quinolinones show phenyl ring twists of 65–70° relative to the quinoline core . Use SHELX software for refinement and validation .

Q. What synthetic routes are commonly employed for quinolin-2(1H)-one derivatives?

- Methodological Answer : Multi-step reactions include:

- Gould-Jacobs Reaction : Cyclization of aniline derivatives with β-ketoesters under acidic conditions to form the quinolinone core .

- Sulfonation/Fluorination : Introduce substituents like chlorine or methoxy groups via electrophilic substitution .

- Piperidine Substitution : Use nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig) for heterocyclic modifications .

Purification typically involves column chromatography, with purity confirmed by HPLC or melting point analysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps. For example, model the cyclization step in the Gould-Jacobs reaction using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Solvent Effects : Use COSMO-RS to predict reaction yields in green solvents (e.g., water or ethanol) .

- Mechanistic Pathways : Compare computed activation barriers with experimental kinetic data to validate mechanisms .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?

- Methodological Answer :

- Validation Tools : Use checkCIF/PLATON to identify crystallographic outliers (e.g., unrealistic bond lengths) .

- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., Etter’s rules) to interpret intermolecular interactions that may explain packing discrepancies .

- Dynamic NMR Studies : Probe conformational flexibility (e.g., keto-enol tautomerism) that might cause NMR/X-ray mismatches .

Q. What strategies are effective for structure-activity relationship (SAR) studies of quinolin-2(1H)-one derivatives?

- Methodological Answer :

- Substituent Variation : Systematically modify the 4-methoxyphenyl or acetyl group and assay bioactivity. For example, replace chlorine with fluorine to assess halogen effects on antimicrobial potency .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., bacterial DNA gyrase) .

- QSAR Models : Corrogate electronic (Hammett σ) or steric (Taft E) parameters with MIC values from antimicrobial assays .

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity. For example, microwave-assisted synthesis reduces reaction times for cyclization steps .

- Byproduct Analysis : Characterize side products via LC-MS and adjust stoichiometry or protecting groups .

- Flow Chemistry : Improve scalability and heat transfer for exothermic steps (e.g., acetylations) .

Q. What green chemistry approaches are viable for synthesizing this compound?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate .

- Catalysis : Employ recyclable catalysts (e.g., immobilized palladium nanoparticles) for coupling reactions .

- Waste Reduction : Use in situ generated reagents (e.g., HCl from acetyl chloride hydrolysis) to minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.